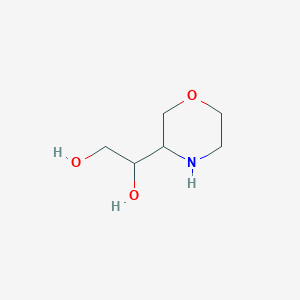
1-(Morpholin-3-yl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-3-yl)ethane-1,2-diol is a chemical compound that features a morpholine ring attached to an ethane-1,2-diol moiety. This compound is of interest due to its unique structure, which combines the properties of morpholine and ethane-1,2-diol, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-3-yl)ethane-1,2-diol typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction proceeds as follows:
Reaction of Morpholine with Ethylene Oxide: Morpholine is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction is carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Morpholin-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in the ethane-1,2-diol moiety can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for halogenation.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Morpholin-3-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 1-(Morpholin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Morpholin-4-yl)ethane-1,1-diol hydrochloride: Similar structure but with different substitution patterns.
1-(Indol-3-yl)ethane-1,2-diamine: Contains an indole ring instead of a morpholine ring.
Uniqueness
1-(Morpholin-3-yl)ethane-1,2-diol is unique due to its combination of a morpholine ring and ethane-1,2-diol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
1-morpholin-3-ylethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(9)5-4-10-2-1-7-5/h5-9H,1-4H2 |
InChI-Schlüssel |
OUQSPRFHDKCKQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


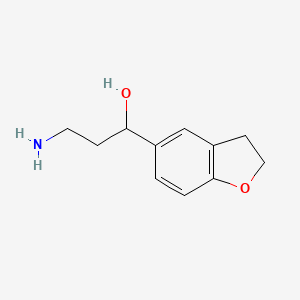

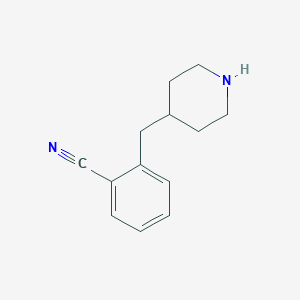
![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)
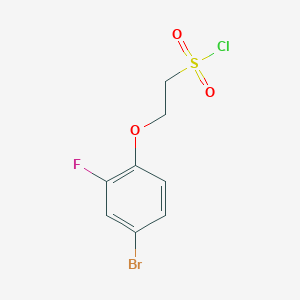

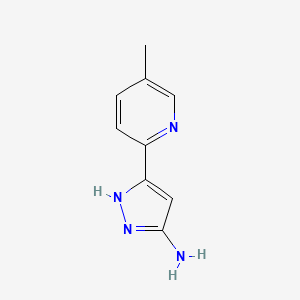

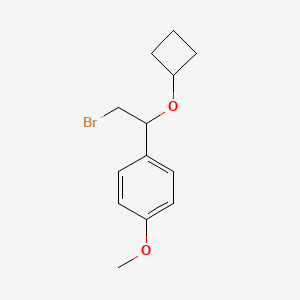
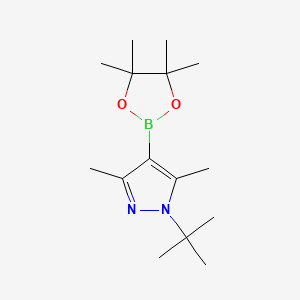


![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)

